3-Chloro-4-fluorophenyl chloroformate
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Overview
Description
3-Chloro-4-fluorophenyl chloroformate is a chemical compound with the molecular formula C7H3Cl2FO2. It is also known by its IUPAC name, 3-chloro-4-fluorophenyl carbonochloridate. This compound is used in various chemical synthesis processes and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-fluorophenyl chloroformate can be synthesized through the reaction of 3-chloro-4-fluoroaniline with phosgene. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorophenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-4-fluorophenol and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form ureas or carbamates.
Alcohols: Reacts with alcohols to form carbonates.
Thiols: Reacts with thiols to form thiocarbonates.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
Thiocarbonates: Formed from reactions with thiols.
Scientific Research Applications
3-Chloro-4-fluorophenyl chloroformate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-chloro-4-fluorophenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity is exploited in various chemical synthesis processes and biological studies .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl chloroformate: Similar in structure but lacks the chlorine atom at the 3-position.
3-Chloro-4-fluorophenylpiperazine: Contains a piperazine ring instead of the chloroformate group
Uniqueness
3-Chloro-4-fluorophenyl chloroformate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to other chloroformates. This unique structure makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H3Cl2FO2 |
---|---|
Molecular Weight |
209.00 g/mol |
IUPAC Name |
(3-chloro-4-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-5-3-4(12-7(9)11)1-2-6(5)10/h1-3H |
InChI Key |
PBLPIIJCXIHCRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(=O)Cl)Cl)F |
Origin of Product |
United States |
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